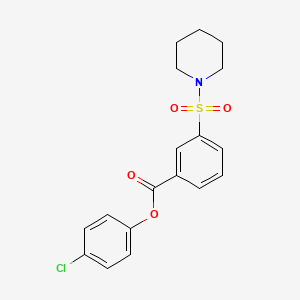
4-chlorophenyl 3-(1-piperidinylsulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chlorophenyl 3-(1-piperidinylsulfonyl)benzoate, commonly known as CPB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of several enzymes, including carbonic anhydrase and acetylcholinesterase. CPB has shown promising results in various scientific research applications, including cancer treatment, Alzheimer's disease, and neuroprotection.
Wirkmechanismus
CPB inhibits several enzymes, including carbonic anhydrase and acetylcholinesterase. Carbonic anhydrase is an enzyme that is involved in the regulation of pH in the body. Inhibition of carbonic anhydrase can lead to a decrease in pH, which can inhibit the growth of cancer cells. Acetylcholinesterase is an enzyme that is involved in the breakdown of acetylcholine. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can improve memory and learning.
Biochemical and Physiological Effects:
CPB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, improve memory and learning, and protect against oxidative stress and inflammation. CPB has also been shown to have anti-inflammatory effects, which can be beneficial in several diseases, including arthritis and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
CPB has several advantages for lab experiments. It is a potent inhibitor of several enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. CPB is also relatively easy to synthesize, which makes it readily available for research purposes. However, CPB has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, CPB is a potent inhibitor of several enzymes, which can lead to off-target effects and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of CPB. One direction is to investigate its potential use in combination with other drugs for cancer treatment. CPB has been shown to be effective as a single agent, but it may be even more effective when used in combination with other drugs. Another direction is to investigate its potential use in other diseases, such as Parkinson's disease and multiple sclerosis. CPB has shown promising results in neuroprotection, and it may have potential as a treatment for these diseases. Additionally, further research is needed to fully understand the long-term effects of CPB on human health.
Synthesemethoden
CPB can be synthesized by reacting 4-chlorobenzoic acid with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-hydroxybenzoyl chloride to yield CPB. The synthesis of CPB has been extensively studied, and several modifications to the reaction conditions have been reported to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
CPB has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. CPB has also been investigated for its potential use in Alzheimer's disease. It has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. CPB has also been studied for its neuroprotective effects. It has been shown to protect against oxidative stress and inflammation, which are implicated in several neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(4-chlorophenyl) 3-piperidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c19-15-7-9-16(10-8-15)24-18(21)14-5-4-6-17(13-14)25(22,23)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZGJKHIQZNFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)-N-(2-phenylethyl)acetamide](/img/structure/B5162701.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5162708.png)
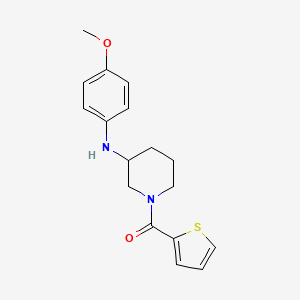

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5162721.png)
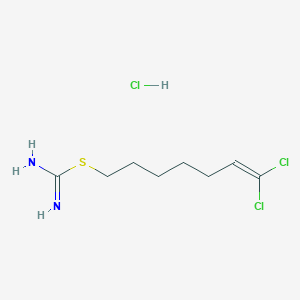
![benzyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5162743.png)
![6-[(2S*)-2,4-dimethyl-3-oxo-1-piperazinyl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5162757.png)
![3-phenoxy-N-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5162763.png)
![N-{1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5162766.png)
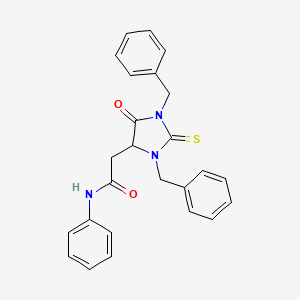
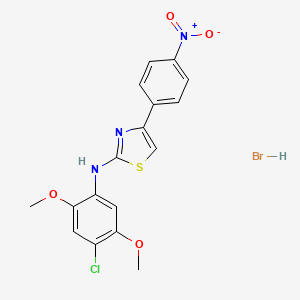
![2-[(3-methyl-7-nonyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]propanoic acid](/img/structure/B5162793.png)